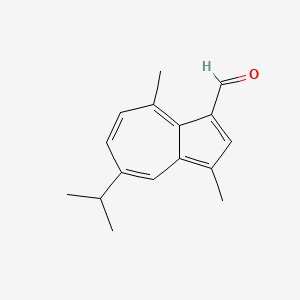
5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde
Vue d'ensemble
Description
5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde is a derivative of azulene, a non-benzenoid aromatic compound known for its unique structure and properties. Azulenes are of interest for their potential in pharmaceuticals, materials science, and organic synthesis due to their distinct electronic and structural features.
Synthesis Analysis
The synthesis of azulene derivatives often involves complex reactions tailored to introduce specific substituents onto the azulene core. For example, a study reported the synthesis and antigastric ulcer activity of novel 5-isopropyl-3,8-dimethylazulene derivatives, highlighting the synthetic routes and structure-activity relationships of these compounds (Zhang et al., 2011).
Molecular Structure Analysis
The molecular structure of azulene derivatives, including 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde, is characterized by a unique arrangement of carbon atoms forming a five-membered ring fused to a seven-membered ring. This structure imparts distinctive photophysical and electrochemical properties. Research on related compounds, such as the oxidation products of dimethyl azulene derivatives, provides insights into the structural dynamics and reactivity of such molecules (Lin et al., 1994).
Chemical Reactions and Properties
Azulene derivatives undergo various chemical reactions, including electrophilic substitution, cycloaddition, and oxidation. These reactions are significantly influenced by the electronic nature of the azulene core and the substituents attached to it. For instance, autoxidation of 1-isopropylazulene in polar solvents demonstrates the reactivity of substituted azulenes under oxidative conditions (Matsubara et al., 1989).
Applications De Recherche Scientifique
Summary of the Application
5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde is used in the preparation of chemically modified electrodes (CMEs) for the analysis of heavy metal ions .
Methods of Application
The CMEs were prepared by the electrooxidation of a guaiazulene derivative . The resulting CMEs were characterized using a ferrocene redox probe, X-ray photon spectroscopy (XPS), and scanning electron microscopy (SEM) .
Results or Outcomes
The CMEs were tested for the analysis of synthetic samples of heavy metal ions. A linear dependence of the peak currents for Pb (II) ion on the concentration in test aqueous solutions was obtained between 10 −7 M and 5·10 −5 M. The detection limits of 5·10 −6 M; 10 −7 M; 5·10 −6 M; and 10 −5 M were estimated for Cd (II), Pb (II), Cu (II), and Hg (II), respectively, for the CMEs .
2. Application in Medicine
Summary of the Application
5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde has potential applications in various areas of medicine, including anti-inflammatory with peptic ulcers, antineoplastic with leukemia, antidiabetes, antiretroviral with HIV-1, antimicrobial, including antimicrobial photodynamic therapy, and antifungal .
Propriétés
IUPAC Name |
3,8-dimethyl-5-propan-2-ylazulene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O/c1-10(2)13-6-5-11(3)16-14(9-17)7-12(4)15(16)8-13/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVRGGMPPUFSFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348676 | |
| Record name | 5-isopropyl-3,8-dimethylazulene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde | |
CAS RN |
3331-47-3 | |
| Record name | 3,8-Dimethyl-5-(1-methylethyl)-1-azulenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3331-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-isopropyl-3,8-dimethylazulene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Isopropyl-1,4-dimethylazulene-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



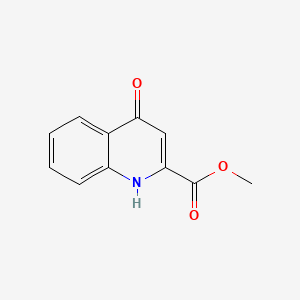

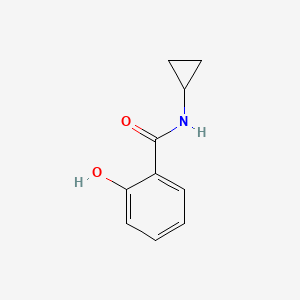
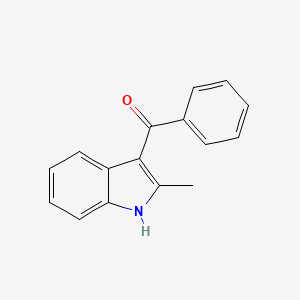
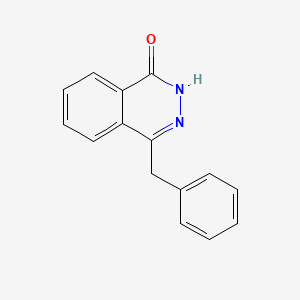






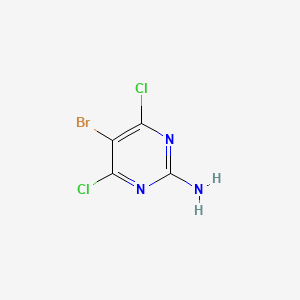
![Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate](/img/structure/B1268531.png)
